[3-(Cyclohexyloxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
(3-cyclohexyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKDQGRYCFMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexyloxy)phenyl]boronic acid typically involves the reaction of 3-bromophenol with cyclohexanol in the presence of a base to form 3-(cyclohexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclohexyloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
[3-(Cyclohexyloxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-(Cyclohexyloxy)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, it can interact with enzymes and proteins, inhibiting their activity by forming stable boronate complexes. This interaction can affect various molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenylboronic acid: Similar structure but with the cyclohexyloxy group at a different position on the phenyl ring.
Uniqueness
[3-(Cyclohexyloxy)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Biological Activity
[3-(Cyclohexyloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant due to its role in various biochemical pathways, its interactions with biomolecules, and its potential therapeutic applications.
Target of Action : The primary mechanism through which this compound exerts its biological effects is through participation in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in organic synthesis and drug development.
Mode of Action : The SM coupling reaction involves two main steps: oxidative addition and transmetalation. The compound acts as a reagent that facilitates these steps, leading to the formation of complex organic molecules.
Biochemical Pathways : This compound is known to interact with various enzymes and proteins, influencing multiple biochemical pathways. It can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies and cellular signaling modulation.
Cellular Effects
Research indicates that this compound can significantly influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to inhibit proteasome activity, resulting in the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells .
Antioxidant Activity
A study assessing the antioxidant properties of this compound revealed a strong ability to scavenge free radicals. The compound demonstrated an IC50 value of 0.14 ± 0.01 µg/mL in DPPH radical scavenging assays, indicating its potential as an antioxidant agent .
Anticancer Activity
The compound exhibited a cytotoxic effect on cancer cell lines, particularly MCF-7 cells, with an IC50 value of 18.76 ± 0.62 µg/mL. This suggests that this compound may be effective in cancer treatment strategies .
Pharmacokinetics
The pharmacokinetic profile of boronic acids suggests that they generally have high solubility in polar organic solvents but are poorly soluble in non-polar solvents like hexanes. This property influences their distribution and effectiveness as therapeutic agents.
Research Applications
This compound has a wide range of applications across various fields:
- Organic Synthesis : It serves as a building block for synthesizing complex molecules.
- Medicinal Chemistry : Investigated for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
- Biological Research : Used to develop boron-containing drugs and bioactive molecules.
Summary of Findings
| Activity | IC50 Value (µg/mL) | Notes |
|---|---|---|
| Antioxidant | 0.14 ± 0.01 | Effective DPPH free radical scavenger |
| Cytotoxic (MCF-7) | 18.76 ± 0.62 | Significant effect on cancer cells |
| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition observed |
| Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition activity |
| Antiurease | 1.10 ± 0.06 | Effective enzyme inhibitor |
| Antithyrosinase | 11.52 ± 0.46 | Moderate inhibition activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
